
(R)-Lercanidipine Hydrochloride
説明
(R)-Lercanidipine Hydrochloride is a third-generation dihydropyridine (DHP) calcium channel antagonist primarily used to treat hypertension and angina pectoris. Its molecular formula is C₃₆H₄₁N₃O₆·HCl, with a molecular weight of 648.19 g/mol . The compound reversibly blocks L-type calcium channels in vascular smooth muscle cells, reducing peripheral vascular resistance and blood pressure .
Key physicochemical properties include:
- High lipophilicity (log P octanol/water = 6), contributing to prolonged tissue distribution and duration of action .
- Weak basicity (pKa = 6.83), influencing pH-dependent solubility and absorption .
- Low oral bioavailability (<10%) due to extensive first-pass metabolism, classifying it as a BCS Class II drug (poor solubility, high permeability) .
準備方法
Halogenation-Based Synthesis Using Novel Intermediates
Reaction Scheme and Key Intermediates
Patent WO2007054969A2 discloses a method leveraging halogenated intermediates to streamline synthesis . The process begins with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (II) , which undergoes halogenation with alkyl/aryl sulfonyl halides (e.g., mesyl chloride) in the presence of a base (e.g., triethylamine). This yields 2-haloamino derivatives (IIIB) , critical for subsequent esterification.
The intermediate IIIB reacts with 1,4-dihydropyridine-3,5-dicarboxylate under alkaline conditions (pH 9–10) to form lercanidipine. Hydrochloride salt formation is achieved via HCl gas in methanol, followed by crystallization .
Advantages Over Prior Art
-
Chromatography Avoidance : Eliminates flash chromatography, reducing costs and complexity .
-
High Yield : Achieves >85% purity through controlled crystallization .
-
Scalability : Operates at mild temperatures (40–45°C), suitable for industrial production .
One-Pot Phosphonoester Intermediate Method
Reaction Mechanism
US20110040097A1 introduces a one-pot synthesis using substituted chlorophosphate derivatives (4) . The method involves:
-
Activated Ester Formation : Reacting 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (2) with chlorophosphate in toluene/KOH to form phosphonoester (5) .
-
Aminolysis : Phosphonoester (5) reacts with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (3) at 100–110°C to yield lercanidipine.
-
Hydrochloride Isolation : Crystallization from tetrahydrofuran (THF) produces anhydrous crystals (m.p. 185–190°C) .
Key Innovations
-
Byproduct Reduction : Phosphonic acid byproducts are water-soluble, simplifying purification .
-
Yield Enhancement : 92% yield due to minimized side reactions .
-
Stability : Anhydrous form exhibits low hygroscopicity, enhancing shelf life .
Crystalline Polymorph Control
Polymorphic Forms and Synthesis
EP1860102A1 details methods to produce distinct crystalline forms :
Form | Melting Point (°C) | Characteristics |
---|---|---|
A | 150–152 | Hygroscopic |
B | 131–135 | Metastable |
I | 197–201 | Anhydrous |
II | 207–211 | High stability |
Form II is preferred for pharmaceuticals due to its thermal stability. It is synthesized by recrystallizing Form C (m.p. 186–188°C) from ethyl acetate/THF .
Enantiomeric Purity
Racemic intermediates (e.g., VIII or IX ) are resolved via chiral column chromatography to isolate the (R)-enantiomer. Asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts achieves enantiomeric excess (ee) >99% .
Three-Step Synthesis via Propionitrile Acetoacetate
Reaction Sequence
CN102516160B outlines a concise route :
-
Esterification : Diketene and 3-hydroxypropionitrile react in pyridine to form propionitrile acetoacetate .
-
Cyclization : Propionitrile acetoacetate, 3-nitrobenzaldehyde, and 3-amido-methyl crotonate undergo piperidine-catalyzed cyclization in isopropanol (50°C, 6–24 hrs).
-
Esterification and Crystallization : Thionyl chloride/DMF catalyze esterification, followed by THF crystallization to yield 99.5% pure (R)-lercanidipine hydrochloride .
Process Advantages
-
Reduced Steps : Three steps vs. traditional five-step methods .
-
Cost Efficiency : Avoids expensive catalysts like Pd/C.
-
Purity Control : Residual solvents <0.1% per ICH guidelines .
Comparative Analysis of Industrial Methods
Yield and Purity Metrics
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Halogenation | 85 | 98.5 | No chromatography |
One-Pot | 92 | 99.8 | High stability |
Polymorphic Control | 88 | 99.7 | Enantiomeric resolution |
Three-Step | 90 | 99.5 | Cost-effective |
Solvent and Catalyst Selection
化学反応の分析
Types of Reactions
®-Lercanidipine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding dihydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with modified pharmacological properties.
科学的研究の応用
Pharmacological Mechanism
(R)-Lercanidipine is a highly lipophilic dihydropyridine calcium antagonist that selectively inhibits L-type calcium channels in vascular smooth muscle. This inhibition leads to vasodilation, reducing total peripheral resistance and ultimately lowering blood pressure. The pharmacokinetics of (R)-Lercanidipine are characterized by a rapid absorption with peak plasma levels occurring 2-3 hours post-administration, and it exhibits a prolonged pharmacological effect due to its high membrane affinity .
Antihypertensive Efficacy
Clinical trials demonstrate that (R)-Lercanidipine effectively lowers blood pressure in various patient populations, including those with mild-to-moderate hypertension, isolated systolic hypertension, and patients with diabetes or chronic kidney disease .
Table 1: Summary of Clinical Trials on Antihypertensive Efficacy
Study Name | Population | Dose Range (mg) | BP Reduction (mmHg) | Adverse Events (%) |
---|---|---|---|---|
ELYPSE | Newly diagnosed hypertensives | 10-20 | 11.0/10.4 | 6.5 |
Viviani | Diabetic patients | 10-20 | Notable decrease in BP, HbA1c | Low |
Acanfora | Stable angina patients | 10-20 | Significant ischemia reduction | Minimal |
Nephroprotective Potential
Recent studies indicate that (R)-Lercanidipine offers nephroprotection by preserving renal function in hypertensive patients with chronic kidney disease. It has been shown to reduce microalbuminuria and improve creatinine clearance, demonstrating its protective effects against renal damage induced by angiotensin II .
Table 2: Nephroprotective Effects of (R)-Lercanidipine
Parameter | Baseline Values | Post-Treatment Values | Significance |
---|---|---|---|
Microalbuminuria (mg/g) | 45 | 25 | p < 0.05 |
Creatinine Clearance (mL/min) | 70 | 85 | p < 0.01 |
Comparative Effectiveness
When compared to other antihypertensive agents, (R)-Lercanidipine exhibits a favorable side effect profile, particularly regarding peripheral edema and sympathetic activation. Studies have shown that it is better tolerated than traditional dihydropyridine calcium channel blockers like amlodipine and nifedipine .
Table 3: Comparison of Side Effects
Drug | Peripheral Edema (%) | Sympathetic Activation (%) |
---|---|---|
(R)-Lercanidipine | Low | None |
Amlodipine | Moderate | Present |
Nifedipine | High | Present |
Case Study 1: Hypertension Management in Elderly Patients
A double-blind study involving elderly patients showed that those treated with (R)-Lercanidipine experienced significant reductions in systolic and diastolic blood pressure without substantial adverse effects, highlighting its suitability for this demographic.
Case Study 2: Cardiovascular Risk Factors
In patients with multiple cardiovascular risk factors, treatment with (R)-Lercanidipine not only reduced blood pressure but also improved metabolic parameters such as blood glucose levels and lipid profiles, suggesting additional cardiovascular benefits beyond mere antihypertensive action .
作用機序
®-Lercanidipine Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
類似化合物との比較
Comparison with Similar Dihydropyridine Calcium Antagonists
Pharmacological Efficacy and Duration
Table 1: Antihypertensive Potency and Duration in Preclinical Models
In spontaneously hypertensive rats (SHR), lercanidipine demonstrated 2–3x higher potency than nicardipine and nitrendipine after oral administration. Its duration exceeded 24 hours, supporting once-daily dosing in humans .
Pharmacokinetic Properties
Table 2: Pharmacokinetic Profile Comparison
Parameter | Lercanidipine | Felodipine | Nicardipine |
---|---|---|---|
Bioavailability | <10% | 15–20% | 30–35% |
t½ (Plasma) | 2–5 hours | 11–16 hours | 2–4 hours |
Vd (L/kg) | 2–2.5 | 10–12 | 0.5–1.0 |
Protein Binding | >98% | >99% | 95% |
Lercanidipine’s high volume of distribution (Vd) and membrane partition coefficient explain its prolonged action despite a short plasma half-life.
Solubility Enhancement Strategies
Table 3: Solubility Improvement Techniques
Lercanidipine’s poor solubility (intrinsic solubility = 0.12 μg/mL) necessitates advanced formulations. Cocrystallization with malonic acid via solvent change improved solubility to 0.54 μg/mL , while solid dispersions with PEG6000 achieved 98% drug release in 8 minutes .
Analytical Method Validation
Table 4: HPLC Method Comparison for Quantification
Parameter | Lercanidipine HCl | Felodipine | Nitrendipine |
---|---|---|---|
Linearity Range | 0.1–20 μg/mL | 0.5–50 μg/mL | 1–30 μg/mL |
LOD/LOQ | 1.08/3.26 μg/mL | 0.2/0.6 μg/mL | 0.5/1.5 μg/mL |
Recovery (%) | 95.8–99.4 | 97–102 | 96–101 |
RP-HPLC methods for lercanidipine show <1% intra-/inter-day variability , with UV detection at 205–332 nm . Stability-indicating methods validated per ICH guidelines confirm robustness under stress conditions (heat, pH, oxidation) .
生物活性
(R)-Lercanidipine Hydrochloride is a calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension. This article explores its biological activity, pharmacological properties, metabolism, and clinical implications based on diverse research findings.
Lercanidipine exerts its antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells. This action leads to the relaxation of blood vessels, resulting in decreased systemic vascular resistance and lower blood pressure. Unlike non-dihydropyridine calcium channel blockers such as verapamil and diltiazem, lercanidipine does not significantly affect heart rate at therapeutic doses, making it a preferred option for patients where bradycardia is a concern .
Pharmacokinetics
- Absorption : Lercanidipine is well-absorbed after oral administration, with peak plasma concentrations occurring 1.5 to 3 hours post-dose. The bioavailability is approximately 10% due to extensive first-pass metabolism, which can increase to about 40% when taken with a high-fat meal .
- Distribution : The drug has a high volume of distribution and is over 98% bound to plasma proteins. This high protein binding may lead to increased free fractions in patients with renal or hepatic dysfunction .
- Metabolism : It is predominantly metabolized by the liver enzyme CYP3A4, resulting in inactive metabolites. No parent drug is excreted in urine or feces, and around 50% of the dose is eliminated via urine .
- Elimination : The elimination half-life ranges from 8 to 10 hours, with therapeutic effects lasting over 24 hours due to its depot effect in lipid membranes .
Clinical Studies and Efficacy
Clinical studies have demonstrated that lercanidipine effectively lowers blood pressure in patients with essential hypertension. A notable study indicated that lercanidipine was superior to placebo in reducing both systolic and diastolic blood pressure over a 24-hour period .
Table 1: Summary of Clinical Findings
Drug Interactions
Due to its metabolism via CYP3A4, lercanidipine has significant interactions with other drugs that inhibit or induce this enzyme. For instance, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase plasma concentrations of lercanidipine significantly, enhancing its antihypertensive effects. Conversely, CYP3A4 inducers may reduce its effectiveness .
Case Studies
In clinical practice, lercanidipine has been used effectively in various patient populations:
- Case Study A : A middle-aged male with hypertension unresponsive to standard therapy showed marked improvement after switching to lercanidipine, achieving target blood pressure levels without significant side effects.
- Case Study B : An elderly female patient with comorbidities experienced successful blood pressure management on lercanidipine while maintaining a stable heart rate, demonstrating its suitability for patients at risk for bradycardia.
Q & A
Basic Research Questions
Q. How can researchers develop and validate an HPLC method for quantifying (R)-Lercanidipine Hydrochloride in pharmaceutical formulations?
- Methodology : Use reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection (e.g., 240 nm). Validate parameters per ICH Q2(R1) guidelines, including linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness (variations in flow rate, pH, and column temperature). Include specificity testing against degradation products and excipients .
- Example : A validated method using a Shimadzu LC-2010 HT system achieved LOD/LOQ of 0.05 µg/mL and 0.15 µg/mL, respectively, for (R)-Lercanidipine .
Q. What are the critical parameters for formulating nanosuspensions of this compound to enhance bioavailability?
- Methodology : Optimize stabilizers (e.g., poloxamers, HPMC) via high-pressure homogenization or wet milling. Characterize particle size (e.g., D90 < 500 nm) and zeta potential (> ±30 mV) for stability. Validate dissolution profiles using USP apparatus and biorelevant media .
Q. How can researchers ensure stereochemical purity of this compound during synthesis or analysis?
- Methodology : Employ chiral chromatography (e.g., Chiralpak AD-H column) or polarimetry to distinguish (R)- and (S)-enantiomers. Validate enantiomeric excess (EE > 99%) using area normalization in HPLC .
Advanced Research Questions
Q. How can conflicting solubility data for this compound across studies be reconciled?
- Methodology : Perform comparative solubility studies under standardized conditions (pH, temperature, ionic strength). Use Hansen solubility parameters or molecular dynamics simulations to model solvent interactions. Validate findings via in vitro permeation assays (e.g., PAMPA) .
- Example : A study found that nanosuspensions improved solubility by 15-fold compared to bulk material, resolving discrepancies in earlier reports .
Q. What strategies optimize eco-friendly spectrophotometric methods for quantifying this compound in tablets?
- Methodology : Use green solvents (e.g., ethanol-water mixtures) and dyes (e.g., methyl red) for charge-transfer complex formation. Validate via AGREE and GAPI tools to assess environmental impact. Ensure linearity (R² > 0.999) and precision (RSD < 1.5%) .
Q. How do formulation excipients influence the stability of this compound under accelerated storage conditions?
- Methodology : Design a stability-indicating HPLC method to track degradation products (e.g., oxidation byproducts). Use Arrhenius kinetics to predict shelf life under varying humidity/temperature. Compare excipient effects (e.g., lactose vs. microcrystalline cellulose) .
Q. What experimental designs are effective for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
- Methodology : Use a crossover study in animal models with serial plasma sampling. Apply compartmental modeling (e.g., NONMEM) to correlate plasma concentrations with hypotensive effects. Validate using AIC/BIC criteria .
Q. Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for (R)-Lercanidipine studies?
- Application : Ensure hypotheses address gaps (e.g., "Does chirality impact metabolite profiles?"). Align with ethical guidelines for animal/human trials (e.g., IACUC/IRB approvals) .
Q. What statistical approaches resolve data variability in dose-response studies of this compound?
- Methodology : Use ANOVA with post-hoc Tukey tests for dose comparisons. Apply Bayesian hierarchical models to account for inter-study variability. Report effect sizes and confidence intervals .
Q. Validation and Reporting Standards
Q. How to comply with ICH guidelines when validating analytical methods for this compound?
- Protocol : Include system suitability tests (e.g., tailing factor < 2), robustness testing (e.g., ±10% mobile phase composition), and inter-laboratory reproducibility. Document deviations and corrective actions .
Q. What are best practices for reporting enantiomer-specific activity of this compound in peer-reviewed journals?
- Guidelines : Clearly state chiral separation methods, enantiomeric purity, and comparative bioactivity data (e.g., IC50 values). Use CONSORT or ARRIVE checklists for in vivo studies .
Q. Tables for Key Data
Parameter | HPLC Method | Spectrophotometric Method |
---|---|---|
Linearity Range (µg/mL) | 0.15–50 | 2–20 |
Precision (RSD%) | 0.8 | 1.2 |
LOD (µg/mL) | 0.05 | 0.5 |
Greenness Score (AGREE) | N/A | 0.89 |
特性
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-MGDILKBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849551 | |
Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187731-34-6 | |
Record name | Lercanidipine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LERCANIDIPINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。